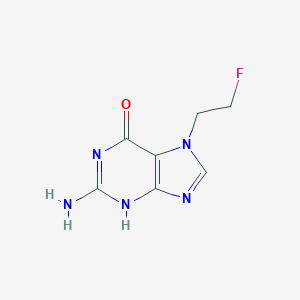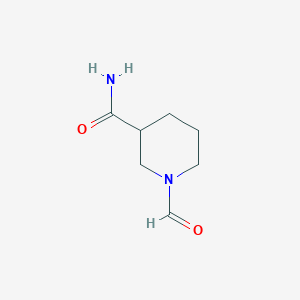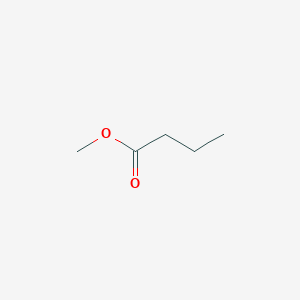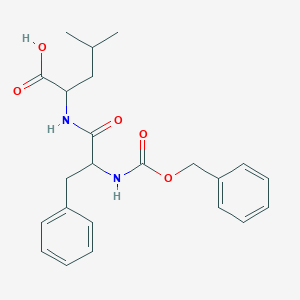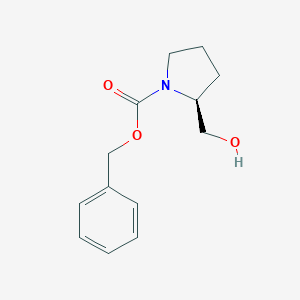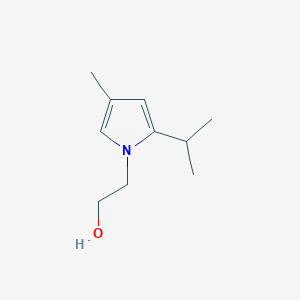
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol, also known as IMPE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a pyrrole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of experimental settings. In
Wirkmechanismus
The mechanism of action of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol is not yet fully understood, but studies have suggested that it may act through a variety of pathways. One proposed mechanism is that 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol may inhibit the expression of pro-inflammatory cytokines, leading to a reduction in inflammation. Additionally, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have antitumor activity, as well as the ability to inhibit the growth of certain types of bacteria. Additionally, studies have suggested that 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol may have potential applications in the treatment of diabetes and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol in lab experiments is that it has been shown to have relatively low toxicity, making it a safer alternative to other compounds that may have similar effects. Additionally, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol. One area of interest is in further elucidating its mechanism of action, which could help to identify new potential applications for the compound. Additionally, more research is needed to determine the optimal dosage and administration methods for 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol, as well as to investigate its potential applications in the treatment of various diseases and disorders. Finally, studies could be conducted to investigate potential synergistic effects between 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol and other compounds, which could lead to the development of new treatment options.
Synthesemethoden
The synthesis of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol involves a multi-step process that begins with the reaction of 2-acetyl-1-methylpyrrole with isopropylmagnesium bromide. This reaction yields the corresponding Grignard reagent, which can then be reacted with formaldehyde to produce the intermediate compound. The final step involves the reduction of the intermediate with sodium borohydride, resulting in the formation of 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been studied for its potential applications in a variety of scientific research fields. One area of interest is in the study of the nervous system, where 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been shown to have neuroprotective effects. Additionally, 2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol has been studied for its potential use as an anti-inflammatory agent, as well as for its potential applications in cancer research.
Eigenschaften
CAS-Nummer |
133527-38-5 |
|---|---|
Produktname |
2-(2-Isopropyl-4-methyl-1H-pyrrol-1-yl)ethanol |
Molekularformel |
C10H17NO |
Molekulargewicht |
167.25 g/mol |
IUPAC-Name |
2-(4-methyl-2-propan-2-ylpyrrol-1-yl)ethanol |
InChI |
InChI=1S/C10H17NO/c1-8(2)10-6-9(3)7-11(10)4-5-12/h6-8,12H,4-5H2,1-3H3 |
InChI-Schlüssel |
OPMHSMRDBJAXNC-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=C1)C(C)C)CCO |
Kanonische SMILES |
CC1=CN(C(=C1)C(C)C)CCO |
Synonyme |
1H-Pyrrole-1-ethanol,4-methyl-2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



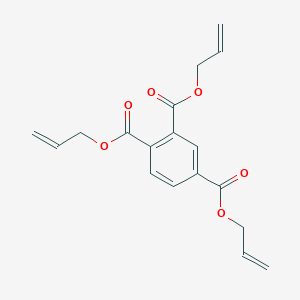
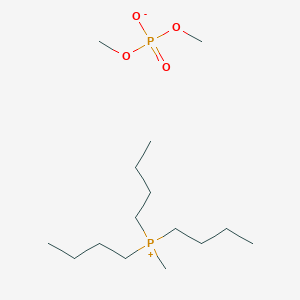
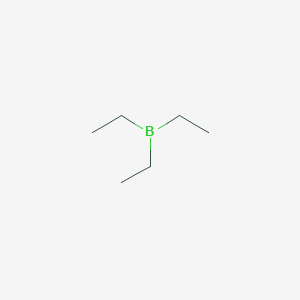
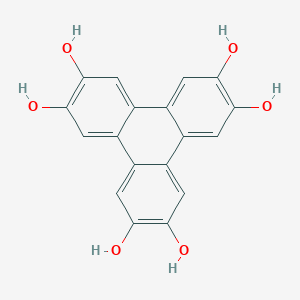
![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)

![ethyl 5-amino-1-[(tert-butoxycarbonyl)amino]-4-cyano-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B153677.png)
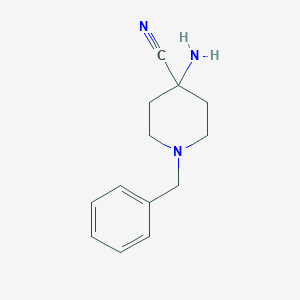
![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B153690.png)
